2-((1-(Mesitylsulfonyl)azetidin-3-yl)oxy)-6-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(Mesitylsulfonyl)azetidin-3-yl)oxy)-6-methylpyridine is a complex organic compound that features a unique combination of functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Mesitylsulfonyl)azetidin-3-yl)oxy)-6-methylpyridine typically involves a multi-step process. One of the key steps is the formation of the azetidine ring, which can be achieved through the aza Paternò–Büchi reaction. This reaction involves the [2 + 2] photocycloaddition of an imine and an alkene component under photochemical conditions . The mesitylsulfonyl group is introduced through a nucleophilic substitution reaction, where a suitable sulfonyl chloride reacts with the azetidine intermediate .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing green chemistry principles to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-((1-(Mesitylsulfonyl)azetidin-3-yl)oxy)-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the pyridine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfonyl chlorides for introducing sulfonyl groups, and alkyl halides for alkylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-((1-(Mesitylsulfonyl)azetidin-3-yl)oxy)-6-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-((1-(Mesitylsulfonyl)azetidin-3-yl)oxy)-6-methylpyridine involves its interaction with specific molecular targets. The azetidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The mesitylsulfonyl group may enhance the compound’s stability and binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid: Another azetidine derivative with different functional groups.
Spiro-oxindole piperidines: Compounds with similar structural motifs but different biological activities.
Uniqueness
2-((1-(Mesitylsulfonyl)azetidin-3-yl)oxy)-6-methylpyridine is unique due to the presence of both the mesitylsulfonyl group and the azetidine ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C18H22N2O3S |
---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
2-methyl-6-[1-(2,4,6-trimethylphenyl)sulfonylazetidin-3-yl]oxypyridine |
InChI |
InChI=1S/C18H22N2O3S/c1-12-8-13(2)18(14(3)9-12)24(21,22)20-10-16(11-20)23-17-7-5-6-15(4)19-17/h5-9,16H,10-11H2,1-4H3 |
InChI-Schlüssel |
FXUSUBFZNYFFPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)OC2CN(C2)S(=O)(=O)C3=C(C=C(C=C3C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.